molecular formula C19H19N3O2S3 B15085397 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B15085397
M. Wt: 417.6 g/mol
InChI Key: ALVCIJYLLOCKAN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a central heterocyclic ring with sulfur and nitrogen atoms. Its structure includes:

  • 4-Methoxybenzylsulfanyl group: Enhances lipophilicity and electron-donating properties via the methoxy substituent.
  • N-(3-methylphenyl)acetamide moiety: Introduces a hydrophobic aromatic group, influencing solubility and receptor interactions.

Synthetic routes typically involve S-alkylation of thiolated thiadiazole intermediates with halogenated acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) under basic conditions, as seen in analogous syntheses . Spectral characterization (IR, NMR, MS) confirms the presence of key functional groups, such as the thioether (C–S stretch at ~650 cm⁻¹ in IR) and acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) .

Properties

Molecular Formula

C19H19N3O2S3

Molecular Weight

417.6 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O2S3/c1-13-4-3-5-15(10-13)20-17(23)12-26-19-22-21-18(27-19)25-11-14-6-8-16(24-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

ALVCIJYLLOCKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications

  • Drug Design : The 4-methoxybenzyl group offers a balance between lipophilicity and metabolic stability, making the target compound a candidate for further optimization in antimicrobial or anticancer agents.
  • Structure-Activity Relationships (SAR) : Halogenation (e.g., Cl, CF₃) at the arylacetamide moiety enhances bioactivity but may increase toxicity, whereas methoxy groups improve solubility .

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